![molecular formula C18H26Br2N2S2 B180098 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS No. 180729-93-5](/img/structure/B180098.png)
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole
Overview
Description
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiazole with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions .
Synthesis Analysis
The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole involves the use of bithiophene derivatives, which allows further functionalization and excellent solubility .Molecular Structure Analysis
The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is well-defined with two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole include a molecular weight of 492.38 , and it appears as a solid . It also has excellent solubility .Scientific Research Applications
Organic Electronics
This compound can be used as a monomer to synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications. It is also used in the synthesis of P3HT for photocatalytic applications .
Synthesis of Thiophene Oligomer/Polymer
It facilitates the synthesis of thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .
Coordination Chemistry
The compound is involved in coordination chemistry studies, particularly with bithiazole ligands .
Semiconductive Polymers
It is used in the synthesis of semiconductive polymers for organic photovoltaics (OPV) and organic field-effect transistors (OFET) devices .
Mechanism of Action
Target of Action
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconductive polymers . The primary targets of this compound are therefore the molecular structures of these polymers.
Mode of Action
The compound contains two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . These functional groups allow for further functionalization and excellent solubility . The compound interacts with its targets by integrating into the polymer chain during the synthesis process, influencing the properties of the resulting polymer.
Biochemical Pathways
As a building block in polymer synthesis, 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is involved in the chemical reactions that form the polymer chain. The exact pathways affected would depend on the specific synthesis process and the other compounds involved. It is often used in the synthesis of thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .
Result of Action
The incorporation of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole into a polymer chain can influence the properties of the resulting polymer. For example, it can enhance the solubility of the polymer, which can be particularly useful when certain desired structure conformations need to be achieved or film morphology issues need to be addressed .
properties
IUPAC Name |
5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAYYKPBOHFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Br2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598827 | |
Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole | |
CAS RN |
180729-93-5 | |
Record name | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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